3-(benzyloxy)-2-methyl-4H-pyran-4-one chemical properties
3-(benzyloxy)-2-methyl-4H-pyran-4-one chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(benzyloxy)-2-methyl-4H-pyran-4-one is a derivative of the versatile 4H-pyran-4-one scaffold, a core structure present in numerous natural products and synthetic compounds of significant biological interest. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of 3-(benzyloxy)-2-methyl-4H-pyran-4-one and related compounds. The information is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical and Physical Properties
3-(benzyloxy)-2-methyl-4H-pyran-4-one, also known as Maltol Benzyl Ether, is a solid organic compound.[1] Its fundamental properties are summarized below. It is important to note that there are some discrepancies in the reported values for melting point, boiling point, and density across different suppliers.
Table 1: Physicochemical Properties of 3-(benzyloxy)-2-methyl-4H-pyran-4-one
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |
| Molecular Weight | 216.23 g/mol | [1][2][3] |
| Appearance | White or colorless to yellowish crystalline solid | [2][3] |
| Melting Point | 56-57 °C or 73-76 °C | [2][3] |
| Boiling Point | 166-168 °C (at 4 Torr) or 375-378 °C | [2] |
| Density | 1.18 ± 0.1 g/cm³ or 1.24 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, and methanol. | [3] |
| Storage Temperature | 2-8°C | [2][3] |
| CAS Number | 61049-69-2 | [1][2][3] |
Synonyms:
Synthesis and Experimental Protocols
3-(benzyloxy)-2-methyl-4H-pyran-4-one is typically synthesized from 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and a benzylating agent like benzyl chloride or benzyl bromide.[2] It serves as a reagent and intermediate in the synthesis of various compounds, including pharmaceuticals like Deferiprone.[2]
General Synthesis Workflow
The synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one generally follows a benzylation reaction of maltol. A logical workflow for its synthesis and subsequent use as an intermediate is outlined below.
Caption: General workflow for the synthesis and characterization of 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Example Protocol: Synthesis of a Structurally Related Compound
Protocol: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid [4][5]
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Reaction Setup: To a reaction kettle, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).[4][5]
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Addition of Reagents: Start stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.3 kg).[4][5]
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Oxidation: Cool the mixture to 5°C and add 10% sodium hypochlorite solution (340 kg) dropwise. Stir the reaction mixture at 5°C for 1 hour after the addition is complete.[4][5]
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Quenching: Add 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.[4][5]
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Workup: Adjust the pH to 4 with concentrated hydrochloric acid. Separate the organic phase. Extract the aqueous phase twice with dichloromethane (120 L each).[4][5]
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Isolation and Purification: Combine the organic phases and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (32.4 kg, 77% yield, 99% purity).[4][5]
Spectral and Analytical Data
Detailed analytical data for 3-(benzyloxy)-2-methyl-4H-pyran-4-one is not consistently provided by all suppliers. For instance, Sigma-Aldrich notes that they do not collect analytical data for this specific product and that the buyer is responsible for confirming its identity and purity.[6] However, for the related compound 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, the following data has been reported:[4][5]
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¹H NMR (DMSO-d₆): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)[4][5]
Researchers should perform their own analytical characterization to confirm the structure and purity of this compound upon acquisition.
Biological Activity and Applications
The 4H-pyran-4-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[7][8] While specific studies on 3-(benzyloxy)-2-methyl-4H-pyran-4-one are limited, the broader class of 4H-pyran-4-ones has shown potential in several therapeutic areas.
Table 2: Reported Biological Activities of the 4H-Pyran-4-one Scaffold
| Activity | Description | Source(s) |
| Antimicrobial | Derivatives have demonstrated antibacterial and antifungal properties against various pathogenic microorganisms. | [7][9][10] |
| Anticancer | Certain derivatives exhibit cytotoxic effects against cancer cell lines, potentially through enzyme inhibition or apoptosis induction. The scaffold is being investigated as a CDK2 inhibitor for colorectal cancer. | [7][9] |
| Antioxidant | The pyranone ring, especially with hydroxyl substitutions, can act as a potent antioxidant by scavenging free radicals. | [7][9] |
| HIV-1 Integrase Inhibition | The 3-hydroxy-4H-pyran-4-one core has been used to develop potent inhibitors of HIV-1 integrase. | [11] |
| Quorum Sensing Inhibition | Derivatives can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa by targeting the PQS quorum sensing system. | [11] |
| Neurological Applications | Structurally related benzopyranones have been identified as inhibitors of protein kinase C-zeta (PKC-ζ), which is implicated in neurological functions. | [11] |
Logical Flow for Biological Screening
The diverse potential of the 4H-pyran-4-one core warrants a systematic screening approach to identify and characterize the biological activity of its derivatives.
Caption: Logical flow of biological activity screening for 4H-pyran-4-one derivatives.
Conclusion
3-(benzyloxy)-2-methyl-4H-pyran-4-one is a valuable chemical intermediate derived from the biologically significant 4H-pyran-4-one scaffold. While detailed, publicly available data on its specific biological activities and spectral properties are sparse, the known characteristics of its chemical class suggest it is a compound of interest for further investigation. The protocols and data compiled in this guide offer a foundational resource for researchers working with this and related pyranone derivatives, providing a basis for synthesis, characterization, and exploration of their therapeutic potential. It is recommended that users independently verify the physicochemical properties and perform thorough characterization for any application.
References
- 1. 3-(BENZYLOXY)-2-METHYL-4H-PYRAN-4-ONE | 61049-69-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 61049-69-2 CAS MSDS (3-(BENZYLOXY)-2-METHYL-4H-PYRAN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 6. 3-(Benzyloxy)-2-methyl-4H-pyran-4-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
